Cas no 1258760-15-4 (N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide)

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide structure
1258760-15-4 structure
商品名:N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide
CAS番号:1258760-15-4
MF:C20H20N4O2
メガワット:348.398404121399
CID:6237405
PubChem ID:51094676

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide
    • Z878669646
    • AKOS034649282
    • N-(1-cyanocyclobutyl)-N-methyl-4-(phenylcarbamoylamino)benzamide
    • EN300-26679992
    • 1258760-15-4
    • インチ: 1S/C20H20N4O2/c1-24(20(14-21)12-5-13-20)18(25)15-8-10-17(11-9-15)23-19(26)22-16-6-3-2-4-7-16/h2-4,6-11H,5,12-13H2,1H3,(H2,22,23,26)
    • InChIKey: OUIFZTGPGPIXGA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=CC=1)NC(NC1C=CC=CC=1)=O)N(C)C1(C#N)CCC1

計算された属性

  • せいみつぶんしりょう: 348.15862589g/mol
  • どういたいしつりょう: 348.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 564
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26679992-0.05g
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide
1258760-15-4 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide 関連文献

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamideに関する追加情報

Professional Introduction to N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide (CAS No. 1258760-15-4)

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1258760-15-4, represents a fusion of cyclobutyl and benzamide moieties, integrated with amine and carbamoyl functional groups, making it a promising candidate for further exploration in medicinal chemistry.

The structural framework of this molecule is particularly noteworthy, as it combines a rigid cyclobutyl ring with a more flexible benzamide backbone. The presence of a cyano group at the cyclobutyl ring enhances its reactivity, while the methyl group at the nitrogen atom contributes to steric hindrance and potential metabolic stability. These features make it an intriguing subject for drug design and development.

In recent years, there has been a surge in research focused on developing novel bioactive molecules with enhanced pharmacokinetic profiles. N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide stands out in this context due to its potential to interact with biological targets in multiple ways. The benzamide moiety is well-known for its role as a pharmacophore in various therapeutic agents, while the phenylcarbamoyl group introduces additional binding interactions that could be exploited for therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in the development of new drugs targeting neurological disorders. The combination of structural elements that mimic natural bioactive molecules suggests that it could interact with specific receptors or enzymes involved in neurological pathways. Recent studies have indicated that similar compounds have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter activity is crucial.

The cyano group in the cyclobutyl ring also opens up possibilities for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific applications. This flexibility is particularly valuable in drug discovery, where subtle changes in molecular structure can significantly impact biological activity and pharmacokinetic behavior.

From a synthetic chemistry perspective, N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide presents an interesting challenge due to its complex architecture. The synthesis requires careful consideration of reaction pathways to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such molecules more efficiently, but optimizing conditions remains a critical step in producing sufficient quantities for research and development purposes.

The compound's potential also extends to its role as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows it to serve as a building block for larger molecules, enabling the creation of novel drug candidates with tailored properties. This aspect is particularly relevant in industries where cost-effective and scalable synthesis methods are essential for commercial viability.

Furthermore, the benzamide moiety has been extensively studied for its anti-inflammatory properties. Compounds containing this group have shown efficacy in reducing inflammation by modulating key signaling pathways involved in immune responses. N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide could potentially leverage these properties to develop treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide (CAS No. 1258760-15-4) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and multifaceted potential applications. Its unique combination of functional groups positions it as a valuable asset in drug discovery efforts aimed at addressing neurological disorders, inflammation, and other critical health challenges. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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